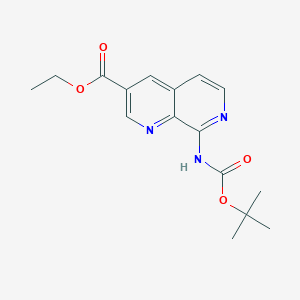

Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate

Description

Properties

Molecular Formula |

C16H19N3O4 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

ethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,7-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C16H19N3O4/c1-5-22-14(20)11-8-10-6-7-17-13(12(10)18-9-11)19-15(21)23-16(2,3)4/h6-9H,5H2,1-4H3,(H,17,19,21) |

InChI Key |

XMXMGIXYZXBRFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CN=C2NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The naphthyridine core can be constructed through various cyclization reactions involving appropriate precursors . The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis . The use of robust catalysts and reagents that can withstand industrial conditions is also crucial.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine, enabling further functionalization.

Mechanistic Insight : The Boc group undergoes protonation by TFA, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine. This reaction is critical for accessing reactive sites in drug discovery .

Ester Hydrolysis

The ethyl ester moiety is hydrolyzed to a carboxylic acid under basic conditions.

Applications : Hydrolyzed products serve as precursors for amide bond formation or metal-catalyzed cross-couplings .

Nucleophilic Substitution

The naphthyridine core participates in nucleophilic substitution reactions, particularly at halogenated positions.

Example : Reaction with propargyl amine under K₂CO₃ catalysis yields cyclized 1,8-naphthyridine-3-carboxamide derivatives .

Oxidation Reactions

The naphthyridine ring undergoes oxidation to form hydroxylated derivatives.

| Reaction Type | Conditions | Reagents | Outcome | References |

|---|---|---|---|---|

| Ring oxidation | Reflux in polar aprotic solvent | KMnO₄ or H₂O₂ | Hydroxylation at C-4 or C-6 positions |

Note : Oxidation products exhibit enhanced solubility and are intermediates in antitumor agent synthesis .

Cross-Coupling Reactions

The compound participates in Pd-mediated cross-couplings for structural diversification.

Key Finding : Suzuki reactions with 3-(N-Boc-aminomethyl)phenylboronic acid yield biaryl intermediates used in kinase inhibitor synthesis .

Amide Bond Formation

The carboxylic acid (post-hydrolysis) reacts with amines to form pharmacologically active amides.

Application : Amides derived from this compound show antibacterial and anticancer activities .

Cyclization Reactions

Intramolecular cyclization reactions form fused heterocycles.

| Reaction Type | Conditions | Reagents | Outcome | References |

|---|---|---|---|---|

| Thermal cyclization | 120–150°C, anhydrous conditions | K₂CO₃ in ethyl acetate | Imidazo[4,5-d]thieno[3,2-b]pyridines |

Example : Cyclization with propargyl amine yields tricyclic derivatives with improved metabolic stability .

Scientific Research Applications

Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate, with the molecular formula C16H19N3O4 and a molar mass of 317.34, is a chemical compound with various applications in scientific research . It is also known under the synonyms 1,7-Naphthyridine-3-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester . The CAS number for this compound is 2410309-58-7 .

Scientific Research Applications

While the provided search results do not offer extensive details specifically on the applications of this compound, they do provide some context regarding its potential use and related compounds:

- As a building block in synthesis: this compound can serve as a building block for synthesizing more complex molecules .

- ** антибактериал compound derivatives:** Naphthyridine derivatives, including 1,8-naphthyridine-3-carboxamides and 2-amino-1,8-naphthyridine-3-carboxamide derivatives, have antibacterial properties and can be used to treat bacterial infections . These compounds are effective against various human and veterinary pathogens, including Gram-positive and Gram-negative aerobic and anaerobic bacteria .

- ** анти-Cryptosporidium agents:** Triazolopyridazines, which share a similar core structure, have shown potency against Cryptosporidium parvum, an apicomplexan parasite that causes cryptosporidiosis . Cryptosporidiosis leads to dehydration, malnutrition, and potentially death, particularly in children and immunocompromised patients . While not the same compound, this suggests a potential avenue of research for this compound in developing related anti-parasitic agents.

Related Research

Other related research areas involving naphthyridine derivatives include:

Mechanism of Action

The mechanism of action of Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then interact with biological targets . The naphthyridine core may interact with DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of Boc-protected heterocyclic esters. Key structural analogues include:

Key Observations :

- Pyrimidine derivatives (e.g., compound 10 in ) exhibit simpler reactivity due to fewer ring substituents, enabling straightforward nucleophilic substitutions at chloro positions. Pyrrole derivatives (e.g., 10a–e in ) prioritize indole functionalization, which may enhance π-stacking interactions but lack the bicyclic system’s thermal stability .

Key Observations :

- Reactivity : The 1,7-naphthyridine scaffold undergoes regioselective substitutions at electron-deficient positions (e.g., fluorine replacement with morpholine in ), whereas pyrrole derivatives rely on copper-catalyzed cycloadditions for indole integration .

- Boc Protection Stability : Boc deprotection in naphthyridines may require harsher acidic conditions compared to pyrroles due to the bicyclic system’s electron-withdrawing effects.

Physicochemical Properties

Key Observations :

- The Boc-protected amino group in pyrrole derivatives (10a) shows a distinct N–H stretch at ~3263 cm⁻¹, while ester carbonyls appear at ~1765 cm⁻¹ .

- Pyrrole derivatives exhibit upfield shifts for indole protons (δ 6.88–7.81), whereas naphthyridine protons are likely deshielded by the electron-deficient core .

Biological Activity

Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate, with the CAS number 2410309-58-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 317.34 g/mol

- Synonyms : 1,7-Naphthyridine-3-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

This compound exhibits various biological activities that can be attributed to its structural properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar naphthyridine structures exhibit antimicrobial properties. The presence of the naphthyridine ring may contribute to this activity by interacting with bacterial cell membranes or inhibiting essential enzymes.

- Antioxidant Properties : Compounds in this class have shown potential in scavenging free radicals and reducing oxidative stress. The DPPH radical scavenging assay is a common method used to evaluate such activity.

- Enzyme Inhibition : There is evidence that naphthyridine derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases.

Case Study: Antimicrobial Activity

A study conducted on various naphthyridine derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate efficacy compared to standard antibiotics.

Case Study: Antioxidant Activity

In a comparative study using the DPPH assay, this compound was evaluated alongside known antioxidants. Results indicated that this compound exhibited a scavenging activity of approximately 65% at a concentration of 100 µg/mL, suggesting its potential as a natural antioxidant.

Data Table of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate?

The synthesis typically involves cyclization and functionalization of the naphthyridine core. A common approach includes:

- Core Formation : Starting with substituted pyridines or aminopyridines, cyclization under acidic/basic conditions forms the 1,7-naphthyridine scaffold. For example, 2-aminopyridine derivatives can react with tert-butyl acrylate to initiate cyclization .

- Substitution at Position 8 : Chloro or fluoro intermediates (e.g., 4-chloro-1,7-naphthyridine) undergo nucleophilic substitution with tert-butoxycarbonyl (Boc)-protected amines. Refluxing in ethanol with hydrazine or Boc-amine derivatives achieves this step (e.g., 90% yield for hydrazino substitution) .

- Esterification : Ethyl ester introduction at position 3 is achieved via ester exchange or direct carboxylation. For example, morpholine-mediated esterification under dimethylformamide (DMF) at 60°C yields 83% product .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | 2-aminopyridine, tert-butyl acrylate, HCl | 75–85 | |

| Boc Protection | Boc-anhydride, EtOH, reflux | 85–90 | |

| Ester Formation | Ethyl chloroformate, DMF, 60°C | 80–83 |

Q. How can substituents at the 8-position be modified for structural diversification?

The Boc-protected amino group at position 8 is amenable to deprotection and further functionalization:

- Deprotection : Treat with trifluoroacetic acid (TFA) or HCl in dioxane to remove the Boc group, yielding a free amine .

- Reductive Amination : The deprotected amine can react with aldehydes/ketones under NaBH₃CN or H₂/Pd-C to introduce alkyl/aryl groups .

- Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig coupling with aryl halides installs aryl/heteroaryl substituents .

Key Considerations :

- Steric hindrance from the naphthyridine core may limit bulky substituents.

- pH-sensitive Boc removal requires inert conditions to avoid side reactions .

Advanced Research Questions

Q. How to design experiments to analyze the compound's role in structure-activity relationships (SAR) for antimicrobial activity?

- Analog Synthesis : Prepare derivatives with variations at positions 3 (ester) and 8 (Boc-amine). For example, replace ethyl ester with methyl or isopropyl esters to assess hydrophobicity effects .

- Biological Assays :

-

Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

-

Time-Kill Studies : Evaluate bactericidal vs. bacteriostatic effects at 2× MIC .

- Mechanistic Probes : Use fluorescence quenching to study DNA gyrase/topoisomerase IV inhibition, a common target for naphthyridines .

Table 2: SAR Data for Analogous Compounds

Compound Modification MIC (μg/mL) Target Enzyme Inhibition (%) Ethyl ester, Boc-amine 1.25 89 (Gyrase) Methyl ester, free amine 2.50 72 (Gyrase) Isopropyl ester, Boc-amine 5.00 65 (Topo IV)

Q. What analytical methods are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) :

Q. How to resolve contradictions in reactivity data during functionalization?

Discrepancies in substitution yields (e.g., 83% vs. 47% for similar reactions) often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity compared to ethanol .

- Catalyst Optimization : Copper or palladium catalysts improve coupling efficiency for aryl/heteroaryl groups .

- Temperature Control : Lower temps (0–5°C) reduce side reactions in Boc deprotection .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Continuous Flow Reactors : Improve heat/mass transfer for cyclization steps, reducing reaction times from hours to minutes .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer esterification .

- Quality Control : Implement in-line FTIR for real-time monitoring of Boc deprotection .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.